molecular formula C11H20CsNO4 B12351773 Boc-L-Leucine-O Cesium salt

Boc-L-Leucine-O Cesium salt

Cat. No.: B12351773
M. Wt: 363.19 g/mol
InChI Key: WJBILHWLBVFLOA-QRPNPIFTSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-Leucine-O Cesium salt typically involves the protection of the amino group of L-leucine with a tert-butyloxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The resulting Boc-L-Leucine is then reacted with cesium hydroxide to form the cesium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Comparison with Similar Compounds

Uniqueness: Boc-L-Leucine-O Cesium salt is unique due to its use of the Boc protecting group, which is easily removable under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective deprotection is often required .

Properties

Molecular Formula

C11H20CsNO4

Molecular Weight

363.19 g/mol

IUPAC Name

cesium;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C11H21NO4.Cs/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);/q;+1/p-1/t8-;/m0./s1

InChI Key

WJBILHWLBVFLOA-QRPNPIFTSA-M

Isomeric SMILES

CC(C)C[C@@H](C(=O)[O-])NC(=O)OC(C)(C)C.[Cs+]

Canonical SMILES

CC(C)CC(C(=O)[O-])NC(=O)OC(C)(C)C.[Cs+]

Origin of Product

United States

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